molecular formula C11H11FO B8541517 6-Fluoro-1-methyl-2-tetralone

6-Fluoro-1-methyl-2-tetralone

Cat. No. B8541517
M. Wt: 178.20 g/mol
InChI Key: BYBWMAAYQCPLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-2-tetralone is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1-methyl-2-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1-methyl-2-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

6-fluoro-1-methyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11FO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h3-4,6-7H,2,5H2,1H3

InChI Key

BYBWMAAYQCPLGY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CCC2=C1C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the 6-fluoro-1-methyl-2-pyrrolidinyl-3,4-dihydronaphthalene afforded above in Step B in 1700 ml of ethyl acetate was added sodium acetate (10.2 g; 124.4 mmol), acetic acid (10.2 ml; 178.2 mmol) and 102 ml of water. The reaction mixture was stirred at room temperature for 4 hours. The layers were separated and the organic layer was washed with brine, 5% NaHCO3, and brine. The organic layer was dried over MgSO4 and was concentrated to afford 7.9 g of the subtitle compound as a dark orange-red oil (60% yield).
Name
6-fluoro-1-methyl-2-pyrrolidinyl-3,4-dihydronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
102 mL
Type
reactant
Reaction Step Two
Yield
60%

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